molecular formula C19H20FN3OS B3142049 N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide CAS No. 497061-04-8

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide

Cat. No. B3142049
CAS RN: 497061-04-8
M. Wt: 357.4 g/mol
InChI Key: SIQDVZVREGRHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as FPBM, has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . FPBM was used in the synthesis of N,N-disubstituted piperazine .


Molecular Structure Analysis

The molecular structure of FPBM is complex due to its multiple functional groups. The molecule contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a fluorophenyl group, a carbothioyl group, and a methylbenzamide group.


Physical And Chemical Properties Analysis

FPBM has a refractive index of n20/D 1.556, a boiling point of 150 °C/3 mmHg, and a density of 1.141 g/mL at 25 °C .

Safety and Hazards

FPBM is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS/c1-14-6-8-15(9-7-14)18(24)21-19(25)23-12-10-22(11-13-23)17-5-3-2-4-16(17)20/h2-9H,10-13H2,1H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQDVZVREGRHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.